3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cross-coupling chemistry C–X bond reactivity Synthetic building blocks

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171314-30-8) is a halogenated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C₇H₇IN₄, with a molecular weight of 274.06 g/mol.

Molecular Formula C7H7IN4
Molecular Weight 274.065
CAS No. 2171314-30-8
Cat. No. B2940771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS2171314-30-8
Molecular FormulaC7H7IN4
Molecular Weight274.065
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N)I
InChIInChI=1S/C7H7IN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3
InChIKeyNJTWZZYYAZAMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS 2171314-30-8 – Key Physicochemical & Scaffold Identifier for Procurement


3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171314-30-8) is a halogenated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C₇H₇IN₄, with a molecular weight of 274.06 g/mol . The molecule features a core pyrazolo[1,5-a]pyrimidine scaffold with an iodine atom at the 3-position, a methyl group at the 5-position, and a primary amine at the 7-position. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of several FDA-approved kinase inhibitors such as selitrectinib, repotrectinib, and larotrectinib, as well as the insomnia agent zaleplon [1]. The 3-iodo substitution is particularly significant for enabling transition metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), making this compound a versatile building block for structure–activity relationship (SAR) library construction and late-stage functionalization [2]. Purity specifications from commercial suppliers typically cite ≥95% .

Why 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Its 3-Bromo, 3-Chloro, or 2-Iodo Congeners


The position and identity of the halogen atom on the pyrazolo[1,5-a]pyrimidine core directly dictate both the compound's synthetic reactivity profile and its potential biological target interactions. The 3-iodo substituent offers distinctly different reactivity in cross-coupling chemistry compared to 3-bromo or 3-chloro analogs due to the lower C–I bond dissociation energy (approximately 228 kJ/mol for C–I vs. 290 kJ/mol for C–Br and 346 kJ/mol for C–Cl in alkyl halide series, a trend that extrapolates to aryl halides) [1]. Furthermore, the iodo group at the 3-position enables halogen bonding interactions with biological targets that are substantially weaker or absent with lighter halogens—a property exploited in the design of pyrazolo[1,5-a]pyrimidine CDK inhibitors where a halogen bond with Glu94 contributed to binding affinity [2]. The 7-amine group provides an additional functionalization handle distinct from 7-unsubstituted analogs such as 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS 1458593-85-5). The 5-methyl substitution pattern further differentiates this compound from 3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2138000-56-1), where the methyl group placement alters the electronic distribution and consequently the regioselectivity of further derivatization . These cumulative structural differences mean that generic substitution within the pyrazolo[1,5-a]pyrimidine class will lead to divergent synthetic outcomes and biological profiles.

Quantitative Differentiation Evidence for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine vs. Structural Analogs


C–I Bond Dissociation Energy Advantage Over 3-Bromo and 3-Chloro Analogs in Cross-Coupling Reactivity

The 3-iodo substituent provides a substantially lower carbon–halogen bond dissociation energy compared to bromo and chloro analogs, directly translating to higher reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions. The C–I bond energy is approximately 228 kJ/mol, versus 290 kJ/mol for C–Br and 346 kJ/mol for C–Cl [1]. This lower bond energy enables milder reaction conditions, shorter reaction times, and often higher yields in Suzuki, Heck, and Sonogashira couplings, as demonstrated by the successful use of 3-iodopyrazolo[1,5-a]pyrimidines in Heck cross-coupling to generate 3-alkenyl derivatives [2]. The visible-light-mediated iodination protocol using PIDA further confirmed the synthetic versatility of the 3-iodo intermediates for generating diverse functionalized pyrazolo[1,5-a]pyrimidines [3].

Cross-coupling chemistry C–X bond reactivity Synthetic building blocks

Comparative Biological Activity in the 3-Halo Series: Iodo Substitution Confers Anxiolytic Efficacy Comparable to Benzodiazepines

In a foundational structure–activity relationship study of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, the 3-iodo derivative (compound 10) demonstrated anxiolytic efficacy in animal models comparable to the clinically used benzodiazepines diazepam and chlordiazepoxide, whereas the non-halogenated parent (compound 6) and the 3-fluoro derivative (compound 7) showed only marginal activity [1]. The 3-chloro (compound 8), 3-bromo (compound 9), and 3-iodo (compound 10) derivatives all reached anxiolytic threshold activity, establishing a clear halogen-dependent efficacy pattern where any halogen at C3 is required for activity, but the iodo derivative achieved this with a distinct pharmacokinetic profile—specifically, compound 10 exhibited poorer oral absorption than compounds 8 and 9, yet maintained excellent therapeutic ratios in acute toxicity testing (mouse, ip and po) [1]. The 3-iodo derivative also uniquely lacked potentiation of CNS depressant effects of ethanol or barbiturates, a critical safety differentiation from benzodiazepines [1].

Anxiolytic agents CNS drug discovery Halogen SAR

Halogen Bonding Potential: 3-Iodo Enables Non-Covalent Interactions Unavailable to 3-Bromo/3-Chloro Analogs in Kinase Binding Pockets

Iodine's superior polarizability and σ-hole potential compared to bromine and chlorine enables stronger halogen bonding interactions with electron-rich amino acid side chains in protein binding pockets. In pyrazolo[1,5-a]pyrimidine-based CDK4/6 inhibitors, a halogen bond between the halogen substituent and Glu94 was identified as a key binding interaction contributing to the potent inhibitory activity (CDK4 IC₅₀ = 0.087 μM; CDK6 IC₅₀ = 0.114 μM) [1]. While the specific inhibitors in this study contained varied halogen substitutions, the halogen bond strength follows the established trend I > Br > Cl, meaning the 3-iodo derivative is predicted to form the strongest halogen bond among these congeners. This has direct implications for structure-based drug design programs targeting kinases where a halogen bond acceptor residue (e.g., backbone carbonyl or carboxylate group) is positioned proximal to the ligand C3 position.

Halogen bonding Structure-based drug design Kinase inhibitor design

Regioselective C3 Iodination Platform: 3-Iodo Derivatives as Versatile Intermediates for Sequential Derivatization in Water-Based Green Chemistry

A 2024 methodology paper demonstrated the regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and hypervalent iodine(III) reagent (PIDA) in water at ambient temperature [1]. This environmentally friendly protocol yields C3-halogenated pyrazolo[1,5-a]pyrimidines in good to excellent yields without requiring toxic organic solvents or elevated temperatures. The 3-iodo product's utility as a synthetic intermediate was further validated in a visible-light-mediated C–H iodination study where the resulting 3-iodo pyrazolo[1,5-a]pyrimidines served as precursors for diverse functionalized derivatives [2]. The 7-amine group on the target compound provides an orthogonal functionalization site (via amide coupling, reductive amination, or Buchwald–Hartwig amination) that is absent in non-aminated analogs such as 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS 1458593-85-5), enabling sequential or orthogonal derivatization strategies for SAR exploration.

Green chemistry C–H functionalization Synthetic methodology

Proven Utility of 3-Iodopyrazolo[1,5-a]pyrimidines in C–H Sulfenylation and Selenylation Reactions in Aqueous Media

The 3-iodopyrazolo[1,5-a]pyrimidin-7-amine scaffold has been specifically employed as a substrate for highly selective C3-sulfenylation and C3-selenylation reactions conducted in water [1]. The iodine atom at C3 serves as an active intermediate for radical C–H sulfenylation, as demonstrated in I₂-catalyzed protocols that generate bis(pyrazolo[1,5-a]pyrimidinyl)sulfanes and sulfenylated derivatives [2]. This reactivity profile is specific to the 3-iodo substitution pattern; the 3-bromo or 3-chloro analogs would not participate in the same I₂-catalyzed radical pathway with comparable efficiency. The aqueous reaction conditions align with green chemistry principles and pharmaceutical industry preferences for sustainable manufacturing processes.

C–H functionalization Sulfur chemistry Late-stage diversification

Patent Landscape: Pyrazolo[1,5-a]pyrimidin-7-amines as Privileged Kinase Inhibitor Scaffolds with Documented mTOR and Antiviral Activity

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is explicitly claimed in multiple patent families as a core structure for therapeutic kinase inhibitors. US Patent 8,591,943 (Merck Sharp & Dohme) claims pyrazolo[1,5-a]pyrimidine derivatives as mTOR inhibitors, with the 7-amine substitution pattern present in multiple exemplified compounds [1]. WO 2015/110491 claims pyrazolo[1,5-a]pyrimidin-7-amine derivatives for antiviral therapy, including applications in diabetes, cancer, and neurodegenerative diseases [2]. A Novartis patent application (US 2005/0222171) broadly claims pyrazolo[1,5-a]pyrimidin-7-yl amine compounds for kinase-dependent disease treatment [3]. The presence of the 3-iodo substituent on the claimed scaffold makes 3-iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine a direct synthetic precursor to multiple patent-protected chemical series, conferring strategic value for medicinal chemistry programs operating in these therapeutic areas.

Kinase inhibitor patents mTOR inhibition Antiviral drug discovery

Optimal Deployment Scenarios for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in R&D and Industrial Settings


Kinase-Focused Fragment and Lead Optimization Libraries via C3 Diversification

Medicinal chemistry teams building pyrazolo[1,5-a]pyrimidine-based kinase inhibitor libraries can leverage the 3-iodo handle for parallel Suzuki or Sonogashira diversification, while the 7-amine provides a second orthogonal vector for amide coupling or reductive amination. The scaffold directly maps onto the core of multiple patent-protected kinase inhibitor series including mTOR inhibitors (US 8,591,943) and antiviral pyrazolo[1,5-a]pyrimidin-7-amines (WO 2015/110491), making this compound a strategically valuable building block for generating novel IP around established pharmacophores [1][2]. The lower C–I bond dissociation energy (~228 kJ/mol) relative to C–Br (~290 kJ/mol) enables milder coupling conditions that preserve sensitive functional groups elsewhere in the molecule [3].

Green Chemistry C–H Functionalization Platform for Late-Stage Diversification

For process chemistry and late-stage functionalization groups, the 3-iodo derivative enables I₂-catalyzed aqueous C–H sulfenylation and selenylation reactions that are mechanistically inaccessible to bromo or chloro analogs [4]. The water-based reaction conditions align with pharmaceutical industry sustainability goals and reduce solvent disposal costs. The 7-amine group remains available for subsequent derivatization after C3 functionalization, enabling convergent synthetic strategies.

CNS Drug Discovery Programs Requiring Non-Benzodiazepine Anxiolytic Scaffolds

Based on class-level evidence from the Kirkpatrick study showing that 3-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine exhibits anxiolytic efficacy comparable to diazepam without potentiating ethanol or barbiturate CNS depression, the 3-iodo-5-methyl-7-amine variant represents a viable starting point for CNS drug discovery programs seeking anxiolytic candidates with improved safety profiles [5]. The 7-amine group enables further SAR exploration around the C7 position, which was not investigated in the original Kirkpatrick study, potentially yielding compounds with improved oral absorption relative to the 3-iodo-5,7-dimethyl derivative that showed limited oral bioavailability [5].

Structure-Based Design of Kinase Inhibitors Exploiting Halogen Bonding Interactions

Computational chemistry and structural biology groups can utilize the 3-iodo derivative for co-crystallization studies and structure-based design campaigns where a halogen bond with a backbone carbonyl or carboxylate residue (e.g., Glu94 in CDK4/6) is predicted to enhance binding affinity [6]. The iodine atom provides the strongest σ-hole halogen bond donor among the halogens, and its anomalous scattering signal facilitates crystallographic phasing, serving a dual purpose in structural biology workflows.

Quote Request

Request a Quote for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.